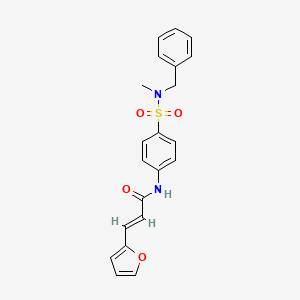
(E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Compound 1 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and regulate gene expression. In addition, (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 has been shown to have anti-angiogenic activity, which may contribute to its potential use in cancer therapy. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 is its ability to inhibit multiple targets, making it a potential candidate for the treatment of various diseases. However, one limitation of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route for (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to study its effects on other signaling pathways and enzymes, which may lead to the discovery of new targets for drug development. Furthermore, the development of more efficient synthesis methods and formulations may improve the bioavailability and efficacy of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1.
Synthesemethoden
The synthesis of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 has been achieved using different methods, including the Hantzsch reaction and the Suzuki-Miyaura coupling. The Hantzsch reaction involves the condensation of 4-(N-benzyl-N-methylsulfamoyl)aniline with furan-2-carbaldehyde and ethyl acetoacetate, followed by cyclization with ammonium acetate to yield (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1. The Suzuki-Miyaura coupling involves the reaction of 4-(N-benzyl-N-methylsulfamoyl)iodobenzene with furan-2-boronic acid, catalyzed by palladium, to form (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer and inflammation. In a study conducted on human lung cancer cells, (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 was found to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy. In another study, (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(16-17-6-3-2-4-7-17)28(25,26)20-12-9-18(10-13-20)22-21(24)14-11-19-8-5-15-27-19/h2-15H,16H2,1H3,(H,22,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSDBBSLLDGH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


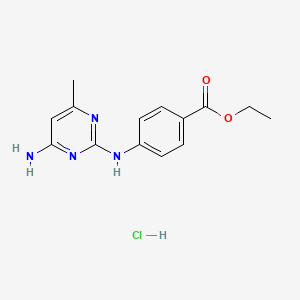
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2915138.png)

![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915140.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915141.png)
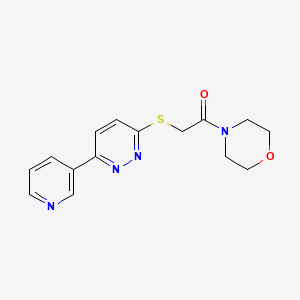
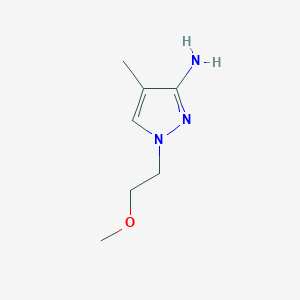
![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2915147.png)
![4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2915148.png)
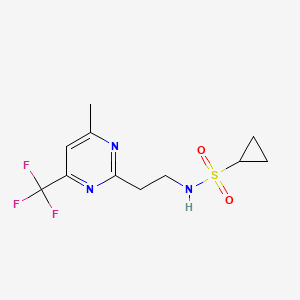
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)
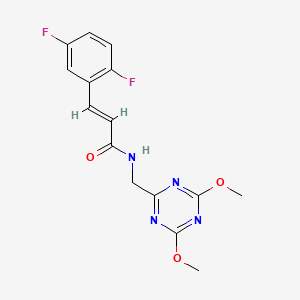
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)